1-Oxaspiro[3.4]octan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxaspiro[3.4]octan-3-amine |
InChI |
InChI=1S/C7H13NO/c8-6-5-9-7(6)3-1-2-4-7/h6H,1-5,8H2 |
InChI Key |
DCRDVAGTYOVFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CO2)N |
Origin of Product |
United States |
Significance of Spirocyclic Systems in Contemporary Chemical Design
Spirocyclic systems, characterized by two or more rings connected by a single common atom, are increasingly recognized as privileged structural motifs in modern chemical design, particularly within the realm of medicinal chemistry. researchgate.netresearchgate.net Unlike their flat, aromatic counterparts, spirocycles possess an inherent three-dimensionality due to the presence of sp³-hybridized carbon atoms. researchgate.netmdpi.com This three-dimensional architecture allows for a more precise and controlled orientation of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netmdpi.com
The rigid nature of the spirocyclic framework locks the conformation of the molecule, reducing the entropic penalty upon binding to a protein and potentially improving efficacy. mdpi.comresearchgate.net This conformational restriction is a key advantage in drug design, enabling a more accurate prediction of the spatial arrangement of binding elements. mdpi.com Furthermore, the introduction of a spirocyclic moiety can lead to improved physicochemical properties, such as increased solubility, higher basicity, and enhanced metabolic stability when compared to traditional cyclic systems like piperazines or morpholines. mdpi.com The structural complexity offered by spirocycles also provides opportunities to explore novel chemical space, which is crucial for the development of new therapeutic agents and the protection of intellectual property. researchgate.net
The Unique Structural and Stereochemical Attributes of Oxaspiro 3.4 Octane Core Scaffolds
The 1-oxaspiro[3.4]octane core is a specific type of spirocyclic system that incorporates an oxetane (B1205548) ring fused to a cyclopentane (B165970) ring through a common quaternary carbon atom. This arrangement imparts distinct structural and stereochemical features that are of significant interest in chemical synthesis and drug discovery.
The presence of the strained four-membered oxetane ring introduces a notable degree of rigidity and a defined three-dimensional geometry. rsc.org The planes of the two rings in a spiro compound are perpendicular to each other, leading to a non-planar structure that can project substituents in precise vectors. nih.gov This is in stark contrast to the largely planar nature of many traditional heterocyclic systems. The stereochemistry of spiro compounds is a critical aspect, as the spiro center itself can be a source of chirality, even in the absence of traditional chiral carbons in the rings. nist.gov The restricted rotation around the spiro linkage can lead to different stereoisomers with distinct biological activities. nist.gov
Rationale for Dedicated Academic Inquiry into Amine Substituted Spiro 3.4 Octanes
The dedicated academic inquiry into amine-substituted spiro[3.4]octanes is driven by the potential synergistic benefits of combining a spiro-oxetane scaffold with an amine functional group, a common pharmacophore in many biologically active molecules. The rationale for this focused research can be broken down into several key areas:
Improved Physicochemical and Pharmacokinetic Properties: The oxetane (B1205548) moiety is known to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. researchgate.netnih.gov When incorporated into a spirocyclic system, these benefits can be combined with the inherent three-dimensionality and rigidity of the scaffold. The introduction of an amine group, a key functional group for interacting with many biological targets, onto this scaffold can lead to compounds with improved "drug-like" properties. mdpi.com
Exploration of Novel Chemical Space: The unique three-dimensional arrangement of amine-substituted spiro[3.4]octanes allows for the exploration of novel chemical space that is not accessible with more traditional, planar molecules. researchgate.net This is particularly important in the search for new drugs that can overcome resistance to existing therapies.
Development of Novel Synthetic Methodologies: The construction of complex spirocyclic systems presents a significant synthetic challenge. researchgate.net Research into the synthesis of amine-substituted spiro[3.4]octanes drives the development of new and efficient synthetic methods for creating these intricate architectures. These methods can then be applied to the synthesis of a wide range of other complex molecules.
Bioisosteric Replacement: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have been shown to be effective bioisosteres for commonly used fragments in drug discovery, like morpholine (B109124). researchgate.netnih.gov Amine-substituted spiro[3.4]octanes can be investigated as potential bioisosteres for other important pharmacophores, offering a strategy to improve the properties of existing drug candidates.
Contextualization of 1 Oxaspiro 3.4 Octan 3 Amine Within Advanced Heterocyclic Chemistry
Retrosynthetic Disconnection Strategies for the this compound Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, several disconnection strategies can be envisioned, guiding the design of convergent and efficient synthetic routes.
The primary retrosynthetic disconnections for the this compound scaffold are:
C-N Bond Disconnection: The most straightforward disconnection involves the C-N bond of the amine. This simplifies the target to a ketone or alcohol precursor, such as 1-oxaspiro[3.4]octan-3-one or 1-oxaspiro[3.4]octan-3-ol. The amine functionality can then be introduced in a late-stage transformation via reductive amination or substitution.
Oxetane (B1205548) Ring Disconnection (C-O Bond): Breaking one of the C-O bonds in the oxetane ring leads to a 1,3-difunctional cyclopentane (B165970) precursor. This approach, based on the logic of an intramolecular Williamson ether synthesis, points to a key intermediate like 1-(halomethyl)-1-(hydroxymethyl)cyclopentanol or a related 1,3-diol derivative. thieme-connect.de
Spirocenter Disconnection: A more complex disconnection breaks the spirocyclic core itself. This can be approached in two ways:
Cycloaddition Retron: The scaffold can be viewed as a [2+2] cycloadduct of a cyclopentanone (B42830) derivative and an alkene, suggesting a Paternò-Büchi reaction. magtech.com.cnnih.gov
Ring-Expansion Retron: The oxetane can be retrosynthetically converted to a smaller ring, such as an epoxide. This suggests a precursor like 1-oxaspiro[2.4]heptane, which could be formed from cyclopentanone. wikipedia.orgbeilstein-journals.org
These disconnections form the basis for the forward synthetic strategies discussed in the following sections.
Cyclization Approaches for the Formation of the Oxetane Ring within Spirocyclic Systems
The construction of the strained oxetane ring is often the most challenging step in synthesizing spirocyclic ethers. niscpr.res.in Established methods typically involve intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor.
The intramolecular Williamson ether synthesis is the most common and well-established method for forming oxetane rings. thieme-connect.de This strategy involves the cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group displaces a leaving group at the γ-position. For the 1-oxaspiro[3.4]octane scaffold, this requires a precursor containing the cyclopentane ring with 1,3-disposed alcohol and leaving group functionalities.
The general transformation is as follows: A key precursor, 1-(hydroxymethyl)cyclopentane-1,3-diol, is selectively functionalized to install a good leaving group (e.g., tosylate, mesylate, or halide) on the primary alcohol. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the tertiary alkoxide attacks the carbon bearing the leaving group to form the oxetane ring. The choice of base and reaction conditions is critical to favor the 4-exo-tet cyclization over potential side reactions. worktribe.com
Table 1: Comparison of Conditions for Intramolecular Oxetane Formation
| Precursor Type | Leaving Group | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Halohydrin | -Br | Cs₂CO₃ | DMF | 86 | thieme-connect.de |
| 1,3-Diol (via tosylate) | -OTs | NaH | THF | >80 | thieme-connect.de |
| 1,3-Diol (via tosylate) | -OTs | BuLi | THF | High | thieme-connect.de |
This table presents data for analogous Williamson etherification reactions leading to oxetane formation and is for illustrative purposes.
Ring expansion offers an alternative route to oxetanes, often starting from more accessible smaller rings like epoxides. wikipedia.org The Johnson-Corey-Chaykovsky reaction, which typically involves the reaction of sulfur ylides with carbonyls to form epoxides, can be extended to synthesize oxetanes. organic-chemistry.org
This strategy can proceed via two main pathways:
Epoxide to Oxetane Expansion: An initial reaction of a ketone (e.g., cyclopentanone) with a sulfur ylide like dimethylsulfonium methylide forms a spiro-epoxide. A subsequent reaction of this epoxide with a second sulfur ylide, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky Reagent), can induce ring expansion to the corresponding spiro-oxetane. wikipedia.orgbeilstein-journals.org
One-Pot Ketone to Oxetane: Under certain conditions, using an excess of the sulfur ylide can lead directly from a ketone to the oxetane through a sequential epoxidation and ring-expansion process. nih.gov
This methodology is particularly valuable as it builds the core spiro-oxetane skeleton from a simple cyclic ketone precursor.
Table 2: Sulfur Ylides in Corey-Chaykovsky and Related Ring-Forming Reactions
| Ylide Reagent | Typical Carbonyl Substrate | Primary Product | Notes | Reference |
|---|---|---|---|---|
| Dimethylsulfonium methylide | Ketone, Aldehyde | Epoxide | Less stable ylide, kinetically controlled addition. | organic-chemistry.org |
| Dimethyloxosulfonium methylide | Enone | Cyclopropane | Thermodynamically controlled 1,4-addition. | organic-chemistry.org |
| Dimethyloxosulfonium methylide | Ketone, Aldehyde | Epoxide | More stable ylide. | organic-chemistry.org |
This table provides a general overview of sulfur ylide reactivity.
Spirocenter Construction Techniques
The creation of the quaternary spirocenter is a pivotal step that defines the three-dimensional architecture of the molecule. bldpharm.com Methodologies for spirocenter construction can be broadly categorized into cycloaddition reactions and sequential ring-closure strategies.
Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic and spirocyclic systems in a single step. researchgate.net For the 1-oxaspiro[3.4]octane scaffold, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a highly relevant strategy. magtech.com.cnnih.gov
In this context, the reaction could involve the photochemical excitation of cyclopentanone followed by its addition to an appropriately substituted alkene, such as 2-propen-1-ol, to directly generate the spiro-oxetane core. The regioselectivity and stereoselectivity of the cycloaddition are critical factors that depend on the electronic properties of the reactants and the stability of the intermediate diradical species. nih.gov While powerful, the scalability and selectivity of photochemical reactions can sometimes be challenging. Other cycloaddition variants, such as the hetero-[2+2+2] cycloaddition, have also been developed for constructing chiral spirocyclic skeletons. chemrxiv.org
Sequential strategies construct the spirocycle by forming one ring at a time onto a pre-existing cyclic core. Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for this purpose, particularly for forming five- and six-membered rings. niscpr.res.inabo.fi
A plausible RCM approach to the 1-oxaspiro[3.4]octane system could begin with cyclopentanone.
Precursor Synthesis: A Grignard reaction with allylmagnesium bromide on cyclopentanone would yield 1-allylcyclopentanol.
Diene Installation: Subsequent etherification of the tertiary alcohol with another allyl group (e.g., using allyl bromide and a base) would furnish the key diallylic ether precursor.
Ring-Closing Metathesis: Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs' catalyst, would initiate RCM to close the second ring, forming the oxetane-containing spirocycle. niscpr.res.in
This methodology offers excellent functional group tolerance and allows for the modular construction of complex spirocyclic systems. rsc.org
Table 3: Common Catalysts for Ring-Closing Metathesis (RCM)
| Catalyst Name | Generation | Key Features | Common Applications |
|---|---|---|---|
| Grubbs' Catalyst | First | High functional group tolerance; active for di- and tri-substituted olefins. | General synthesis of 5, 6, and 7-membered rings. |
| Grubbs' Catalyst | Second | Higher activity and stability than 1st Gen; effective for tetra-substituted olefins. | Challenging RCM reactions, synthesis of complex molecules. |
This table provides a summary of widely used RCM catalysts.
Stereoselective Synthesis of this compound and its Enantiomers
The creation of specific stereoisomers of this compound is paramount for its application in fields where chirality dictates biological activity or material properties. Methodologies to achieve this stereocontrol are centered on influencing the formation of the chiral centers inherent to the spirocyclic system.
Diastereoselective Control in Spirocyclization Processes
The synthesis of spirocycles often generates multiple diastereomers, and controlling this outcome is a significant synthetic challenge. Diastereoselective control in spirocyclization reactions is influenced by several factors, including the nature of the reactants, the choice of catalyst, and the reaction conditions. researchgate.netnih.gov
Research into the spiroannulation of phenolic substrates has shown that the position of electron-donating groups on the aromatic ring can influence the diastereoselectivity of the cyclization, likely by stabilizing the reactive intermediate. nih.gov Similarly, the steric bulk of substituents on the acyclic precursor can dictate the facial selectivity of the ring-closing step. For instance, in the synthesis of 2-tert-Butyl-6-methoxy-1-oxaspiro beilstein-journals.orgacs.orgdeca-6,9-diene-8-one, increasing the size of an alkyl group from methyl to tertiary butyl enhanced the diastereomeric ratio from 64:36 to 81:19. nih.gov These principles are directly applicable to the synthesis of this compound analogs, where the stereochemical outcome of the spirocyclization can be guided by the strategic placement of directing groups or bulky substituents on the cyclopentane precursor.
Furthermore, domino reactions, such as a double spirocyclization of N-arylamide derivatives, can proceed with high diastereoselectivity to construct complex diazadispirocycles. nih.gov The stereochemical outcome is rationalized by the conformation of the cationic intermediates formed during the sequential cyclizations, where subsequent bond formations occur to minimize steric hindrance. nih.gov This type of strategic, multi-step, one-pot process highlights a pathway for controlling the relative stereochemistry of multiple centers in complex spirocyclic systems.
Asymmetric Catalysis Utilizing Chiral Lewis Acids
Asymmetric catalysis, particularly with chiral Lewis acids, represents a powerful strategy for the enantioselective synthesis of the oxetane portion of the this compound framework. rsc.org Chiral Lewis acids can activate substrates and create a chiral environment, guiding the formation of one enantiomer over the other. rsc.orgnih.gov
A highly effective method for constructing chiral oxetanes is the [2+2] cycloaddition between a carbonyl compound and an olefin. beilstein-journals.org The use of chiral dicationic Palladium (Pd) or Copper (Cu) complexes as Lewis acid catalysts has been shown to produce oxetane derivatives in high yields and excellent enantioselectivities. acs.orgthieme-connect.com For example, the reaction between trifluoropyruvate and various alkynes, catalyzed by a dicationic (S)-BINAP–Pd complex, provides a direct route to enantiomerically enriched oxetenes, which are precursors to oxetanes. acs.org Similarly, chiral Cu(II) complexes have been successfully employed in the asymmetric synthesis of oxetanes from silyl (B83357) enol ethers and trifluoropyruvate. beilstein-journals.org These reactions often proceed with low catalyst loadings and under mild conditions, making them highly efficient. thieme-connect.com
The table below summarizes representative chiral Lewis acid systems used in the synthesis of chiral oxetane derivatives, a key structural motif in the target compound.
Table 1: Chiral Lewis Acid Systems for Asymmetric Oxetane Synthesis
| Catalyst System | Reactants | Reaction Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dicationic (S)-BINAP–Pd complex | Alkynes + Trifluoropyruvate | [2+2] Cycloaddition | High | acs.org |
| (S,S)-t-Bu-Box-Cu(OTf)₂ | Silyl Enol Ether + Ethyl Trifluoropyruvate | [2+2] Cycloaddition | High | thieme-connect.com |
| Chiral Iridium Photocatalyst | Quinolones + Ketoesters | Paternò–Büchi Reaction | Excellent | nih.gov |
Chiral Auxiliary and Chiral Pool Approaches
Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral building blocks for spirocycles. For instance, in the synthesis of a fused cyclobutanone, a dioxolane chiral auxiliary was used to control the stereochemistry of a [2+2] cycloaddition reaction, affording the chiral scaffold with greater than 95% diastereomeric excess (de). mdpi.com The use of chiral alcohols like R-(−)-menthol as auxiliaries on glyoxylates has also been explored for the synthesis of chiral oxetanes via the Paternò-Büchi reaction, although the resulting enantiomeric excesses were low in some cases. nih.gov
The chiral pool approach utilizes readily available, inexpensive enantiopure compounds, such as sugars or amino acids, as starting materials. A synthesis of the natural product oxetin (B1210499) and its stereoisomers employed a sugar as the starting chiral material, demonstrating the utility of this strategy. acs.org By starting with a molecule that already contains the desired stereochemistry, the synthetic route can be designed to preserve that chirality in the final target, such as this compound.
Post-Synthetic Functionalization and Diversification of the this compound Framework
Once the core this compound scaffold is synthesized, its properties can be tuned through subsequent chemical modifications. This diversification is crucial for creating libraries of related compounds for screening in drug discovery or for developing materials with specific properties.
Selective Derivatization of the Primary Amine Moiety
The primary amine (–NH₂) group in this compound is a key handle for synthetic diversification. researchgate.net However, achieving selective mono-functionalization of primary amines can be challenging, as reactions like alkylation can often lead to mixtures of secondary and tertiary amines. chemrxiv.org
A powerful strategy for controlling reactivity is the use of protecting groups. A primary amine can be selectively protected in the presence of other functional groups, allowing for modification elsewhere in the molecule. Subsequently, the protecting group is removed to reveal the original amine. An effective reagent for the selective protection of primary amines is 1,3-Dimethyl-5-acetylbarbituric acid (DAB). tcichemicals.com It reacts selectively with primary amines, even in the presence of secondary amines, to form a stable N-DAB adduct. This adduct can withstand various reaction conditions, such as N-alkylation, before the DAB group is cleanly removed with hydrazine. tcichemicals.com
Table 2: Example of Selective Protection of a Primary Amine
| Protecting Group Reagent | Substrate Type | Protection Product | Deprotection Condition | Reference |
|---|---|---|---|---|
| 1,3-Dimethyl-5-acetylbarbituric acid (DAB) | Molecules with primary and secondary amines | N-DAB enamine adduct | Hydrazine | tcichemicals.com |
Beyond protection, direct, selective C-H functionalization of unprotected primary amines is an emerging area. researchgate.net Methodologies such as photoredox and hydrogen atom transfer (HAT) catalysis are being developed to transform abundant primary aliphatic amines into more complex structures, showcasing advanced strategies that could be applied to the amine on the 1-Oxaspiro[3.4]octane framework. researchgate.net
Functionalization Strategies for the Oxaspirocyclic Skeleton
Diversification is not limited to the amine group; the oxaspirocyclic core itself can be functionalized. The synthesis of analogs like 6-functionalized 1-oxaspiro[3.3]heptanes demonstrates that functional groups can be incorporated into the spirocyclic skeleton. researchgate.net These strategies often involve designing precursors that already contain the desired functionality before the key spirocyclization step.
Late-stage functionalization offers an alternative approach, where C-H bonds on the pre-formed skeleton are converted into other functional groups. acs.org For example, methods for the direct C-H functionalization of alcohols to form oxetanes can be adapted to modify the cyclopentane ring of the 1-Oxaspiro[3.4]octane system. acs.org Furthermore, the oxetane ring itself can be a site for modification. While oxetanes are generally stable, they can be opened under specific Lewis or Brønsted acidic conditions, providing a route to linear structures with new functionalities. nih.govresearchgate.net Tandem reactions, such as a gold(I)/copper(II)-cocatalyzed intramolecular cyclization followed by a semipinacol rearrangement, have been used to construct functionalized oxa-spiro[4.5]decane skeletons, illustrating the complex transformations that can be applied to these frameworks. thieme-connect.com These advanced methods provide a toolbox for creating a wide array of structurally diverse analogs from the parent this compound.
Parallel Synthesis and Library Generation Methodologies for Related Scaffolds
The principles of parallel synthesis and library generation are instrumental in modern medicinal chemistry for the rapid exploration of chemical space and the identification of novel bioactive compounds. These strategies involve the systematic and simultaneous synthesis of a large number of related compounds, or a "library," from a common scaffold and a set of diverse building blocks. While specific high-throughput synthesis methodologies for this compound are not extensively detailed in the public domain, the synthesis of analogous spirocyclic and oxa-spirocyclic structures provides a clear blueprint for how such libraries could be generated. These approaches are critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.
A general approach for generating libraries of related scaffolds often involves a "build-couple-transform" paradigm. nih.gov This strategy allows for the creation of diverse molecular scaffolds from a common starting template, significantly expanding the chemical space that can be explored. nih.gov
Methodologies for creating libraries of spirocyclic compounds often rely on multicomponent reactions or sequential reaction sequences performed on a solid support or in solution phase. For instance, a solid-phase parallel synthesis has been successfully employed to construct a 222-member library of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amides and amines. koreascience.kr This approach utilized a 4-alkoxybenzyl alcohol (BAL) linker on a polymer support, allowing for the sequential addition of various building blocks and purification by simple filtration and washing. koreascience.kr
Another powerful technique is the 1,3-dipolar cycloaddition reaction, which has been used in the parallel synthesis of dihydrouracils spiro-fused to pyrrolidines. mdpi.comnih.gov This method involves the creation of a core pyrrolidine (B122466) structure, which is then further elaborated in a parallel fashion. mdpi.comnih.gov The key steps included a Knoevenagel condensation, a 1,3-dipolar cycloaddition to form the pyrrolidine ring, and subsequent functionalization. nih.gov A library of 48 compounds was generated by reacting six different pyrrolidine scaffolds with eight different isocyanates. mdpi.com
The synthesis of spiro-oxazolidines, which share a heterocyclic ring with an oxygen atom adjacent to the spirocenter, has been achieved through transition-metal-free [3 + 2] annulation reactions of azadienes with haloalcohols. rsc.orgnih.gov This method offers good yields and high regioselectivity under mild conditions, making it amenable to library generation. rsc.orgnih.gov The reaction scope is broad, allowing for the use of various substituted azadienes and haloalcohols to produce a diverse set of spiro-oxazolidines. rsc.orgnih.gov
The following tables summarize key aspects of parallel synthesis methodologies for scaffolds related to this compound, showcasing the diversity of building blocks and reaction types employed.
Table 1: Parallel Synthesis of Spiro-Fused Dihydrouracils mdpi.com
| Scaffold Core | Building Block Type | Number of Variations | Resulting Library Size |
| β-aryl pyrrolidine | Aromatic Aldehydes | 6 | 48 |
| Isocyanates | 8 | ||
| Reaction Type | 1,3-Dipolar Cycloaddition, Urea formation, Cyclization |
Table 2: Solid-Phase Parallel Synthesis of Spiro-Benzopyran-Piperidines koreascience.kr
| Scaffold Core | Building Block Type | Number of Variations | Resulting Library Size |
| Spiro(2H-1-benzopyran-2,4-piperidine) | Acid Chlorides | Various | 222 |
| Alkyl Halides | Various | ||
| Sulfonyl Chlorides | Various | ||
| Support | BAL (4-alkoxybenzyl alcohol) linker on polymer |
Table 3: [3+2] Annulation for Spiro-Oxazolidine Synthesis nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Base | Key Features |
| Azadienes (Benzofuran-derived) | 2-Bromoethanol | Cs2CO3 | Transition-metal-free, High regioselectivity, Mild conditions |
| Azadienes (Isatin-derived) | 2-Chloroethanol | Cs2CO3 | Broad substrate scope |
These examples underscore the feasibility of applying parallel synthesis and library generation techniques to the 1-oxaspiro[3.4]octane scaffold. By analogy, a library of this compound analogs could be generated by starting with a suitable precursor, such as 1-oxaspiro[3.4]octan-3-one, and subjecting it to a series of parallel reactions. For example, reductive amination with a diverse set of primary and secondary amines would yield a library of N-substituted analogs. Further functionalization of the amine or the oxetane ring, where chemically feasible, would introduce additional diversity. The development of such libraries is a crucial step in the journey of transforming a novel scaffold into a valuable tool for drug discovery.
Ring-Opening Reactions of the Embedded Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. acs.org This reactivity is a key feature of the this compound system and can be initiated by either acids or nucleophiles, leading to diverse functionalized products. researchgate.netbeilstein-journals.org The substitution pattern at the spirocyclic center plays a crucial role in the mechanism and regioselectivity of these transformations. ethz.ch
Under acidic conditions, the oxetane oxygen of this compound is protonated, forming a good leaving group and activating the ring for nucleophilic attack. libretexts.org The reaction generally proceeds via an SN1-like mechanism, where the C-O bond cleavage leads to the formation of a transient tertiary carbocationic species stabilized at the spiro-carbon. beilstein-journals.org Subsequent attack by a nucleophile results in the formation of a 1-(hydroxymethyl)cyclopentyl-methanamine derivative. The stability of 3,3-disubstituted oxetanes, such as the spirocyclic system in the title compound, can be greater than monosubstituted oxetanes, yet ring-opening remains a characteristic reaction. ethz.ch
The regioselectivity of the nucleophilic attack is dictated by the stability of the carbocationic intermediate at the spiro-center. This leads to the cleavage of the C(spiro)-O bond.
Table 1: Representative Products of Acid-Catalyzed Ring-Opening of this compound
| Reagent/Conditions | Nucleophile | Product |
| H₂O / H⁺ (cat.) | H₂O | 1-(aminomethyl)cyclopentyl)methanol |
| HCl (conc.) | Cl⁻ | (1-(aminomethyl)cyclopentyl)methyl chloride |
| HBr (conc.) | Br⁻ | (1-(aminomethyl)cyclopentyl)methyl bromide |
| CH₃OH / H⁺ (cat.) | CH₃OH | (1-(aminomethyl)cyclopentyl)methoxymethane |
The strained oxetane ring can also be opened by direct attack from strong nucleophiles in an SN2 reaction. researchgate.net This pathway typically requires more forcing conditions compared to epoxide ring-openings due to the lower ring strain of oxetanes. acs.org The nucleophile attacks one of the less sterically hindered methylene (B1212753) carbons (C2 or C4) of the oxetane ring, leading to the cleavage of a C-O bond and formation of a primary or secondary alcohol, respectively. A wide variety of carbon and heteroatom nucleophiles can be employed for this transformation. acs.org For this compound, nucleophilic attack would likely occur at the C4 position, adjacent to the spiro center.
Table 2: Potential Products from Nucleophile-Initiated Ring-Opening of this compound
| Nucleophile | Reagent Example | Potential Product Structure |
| Hydride | Lithium aluminum hydride (LiAlH₄) | (1-(aminomethyl)cyclopentyl)methanol |
| Organometallic | Phenylmagnesium bromide (PhMgBr) | 1-((aminomethyl)cyclopentyl)-1-phenylethan-1-ol |
| Amine | Benzylamine (BnNH₂) | 1-((aminomethyl)cyclopentyl)amino)ethanol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-((aminomethyl)cyclopentyl)phenylsulfanylethan-1-ol |
Reactivity of the Amine Functionality
The primary amine group at the C3 position is a key functional handle that imparts nucleophilic and basic properties to the molecule. Its reactivity can be harnessed for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.
As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. libretexts.org It readily reacts with various electrophiles in alkylation and acylation reactions. libretexts.org Acylation with acid chlorides or anhydrides yields stable amide derivatives, a common transformation for primary amines. Similarly, alkylation with alkyl halides can produce secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts, although controlling the degree of alkylation can be challenging. libretexts.org The amine functionality can also act as a directing group in more complex transformations, for example, by coordinating to a metal catalyst to influence the stereochemical outcome of a reaction on the spirocyclic core. rsc.org
The nitrogen atom of the amine can be subjected to various electrophilic transformations. Beyond the previously mentioned alkylation and acylation, it can react with sulfonyl chlorides to form sulfonamides. The basicity of the amine allows it to readily form ammonium salts upon treatment with acids. rsc.org This is a fundamental reaction that influences the compound's physicochemical properties, such as solubility.
Table 3: Examples of Transformations at the Amine Functionality
| Reaction Type | Electrophile | Reagent Example | Product Functional Group |
| Acylation | Acyl Halide | Acetyl chloride | N-acetyl amide |
| Alkylation | Alkyl Halide | Iodomethane | N-methyl amine |
| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |
| Salt Formation | Acid | Hydrochloric acid | Ammonium chloride salt |
Analysis of Spiroconjugation and its Electronic Influence on Reactivity
The electron-withdrawing nature of the oxetane oxygen can affect the basicity and nucleophilicity of the amine group. acs.org This effect, transmitted through the spiro center, may decrease the pKa of the amine compared to a simple cycloalkylamine. Conversely, the presence of the amine group can influence the stability of intermediates formed during reactions involving the oxetane ring. For instance, the amino group can impact the stability of the tertiary carbocation formed during acid-catalyzed ring-opening. nih.gov Studies on other spirocyclic systems, such as spirobifluorenes, have demonstrated that peripheral functionalization with groups like amines can significantly alter the electronic character and chemical reactivity of the entire molecule. nih.govresearchgate.net Computational studies on related systems have shown that spiro-linkages can lead to significant changes in electronic energy levels. acs.org
Table 4: Predicted Electronic Influence of Spiro-linkage on Reactivity
| Feature | Predicted Influence | Consequence on Reactivity |
| Oxetane Oxygen | Inductive electron withdrawal | Decreased pKa and nucleophilicity of the amine group. |
| Amine Nitrogen | Potential for through-space interaction with oxetane C-O bonds | May influence the stability of the cationic intermediate in acid-catalyzed ring-opening. |
| Spiro-center | Rigid orthogonal geometry | Fixes the spatial relationship between the amine and oxetane, allowing for predictable intramolecular interactions and directing effects. |
Reaction Pathway Elucidation and Transition State Characterization
The reaction pathways involving this compound are primarily dictated by the two key functional groups: the strained oxetane ring and the nucleophilic amine. Mechanistic studies on related oxetane and spirocyclic systems provide insight into the plausible reaction trajectories and transition states for this compound.
The oxetane ring is susceptible to ring-opening reactions under various conditions. In the presence of acids, the ether oxygen can be protonated, activating the ring for nucleophilic attack. Intramolecular cyclization to form oxetanes often proceeds with a complete inversion of stereochemistry, suggesting an SN2-type mechanism where the nucleophile attacks a carbon atom of the ring, leading to the cleavage of a C-O bond. acs.org For reactions involving external nucleophiles, the pathway can be complex. For instance, computational studies on the aminolysis of a related epoxide, 3,4-epoxysulfolane, suggest that the most probable initial step is a base-catalyzed rearrangement to an allylic alcohol, with subsequent nucleophilic addition to the activated double bond. researchgate.net
A common reaction pathway for spirocyclic systems is their formation via cyclization. In the asymmetric synthesis of related α-spiro-γ-lactones, the proposed mechanism involves the activation of an alkene by a bromosulfonium moiety to form a cyclic bromonium ion intermediate. nii.ac.jp This is followed by a stereoselective cyclization. nii.ac.jp This suggests that reactions forming the spirocyclic core of this compound could proceed through well-organized transition states where multiple bonds are formed in a concerted or sequential manner with high stereocontrol. nii.ac.jp
The characterization of transition states in such reactions is crucial for understanding stereochemical outcomes. For the bromolactonization mentioned above, the origin of stereoselectivity is explained by steric repulsion in the transition state between the cyclic bromonium ion and a bulky group on the catalyst. nii.ac.jp This model of a well-organized transition state, where steric factors play a decisive role, is likely applicable to many reactions involving the formation or transformation of the 1-Oxaspiro[3.4]octane framework.
Pathways involving radical intermediates are also plausible. In certain cross-electrophile couplings of epoxides, the reaction proceeds through the formation of an alkyl radical, which then engages in the catalytic cycle. acs.orgresearchgate.net Light-induced homolytic cleavage of a Cobalt-Carbon bond can generate these radicals. acs.orgresearchgate.net Such radical pathways could be relevant for functionalizing the this compound scaffold under specific catalytic conditions.
Steric and Electronic Effects Governing Regioselectivity and Stereoselectivity in Reactions
The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of steric and electronic factors originating from its unique spirocyclic structure.
Electronic Effects: The oxetane ring itself possesses distinct electronic properties. The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor and Lewis base. acs.org The hydrogen-bonding ability of oxetanes is more effective than that of other cyclic ethers and competes with many carbonyl functional groups. acs.org Furthermore, studies on related azaspiro[3.3]heptanes have shown that the amine in such spirocyclic systems is generally more basic than its monocyclic counterparts. thieme-connect.com This enhanced basicity of the amine in the this compound system increases its nucleophilicity, influencing its reactivity in substitution and ring-opening reactions.
| Functional Group | Electronic Property | Implication for Reactivity | Source |
| Oxetane Oxygen | Exposed lone pairs, high p-character | Excellent H-bond acceptor, Lewis basicity | acs.org |
| Amine Nitrogen | Enhanced basicity in spirocycle | Increased nucleophilicity | thieme-connect.com |
Steric Effects: Steric hindrance plays a critical role in dictating the regioselectivity of reactions, particularly in the ring-opening of the oxetane. In dual-catalytic systems for the ring-opening of epoxides with aryl halides, a bulky vitamin B12 catalyst preferentially attacks the epoxide from the less sterically hindered side. acs.orgresearchgate.net This kinetic control allows for the selective formation of primary radicals and ultimately the linear product, even when a benzylic radical would be thermodynamically more stable. acs.orgresearchgate.net Similarly, the ring-opening of fluorinated epoxyalkylphosphonates with various amines proceeds via attack at the unhindered side to yield a single regioisomer of the corresponding γ-amino-β-alcohol. frontiersin.org
This principle directly applies to this compound, where a nucleophilic attack on the oxetane ring is expected to occur at the less substituted carbon atom (C4), which is sterically more accessible than the spirocyclic carbon (C3).
| Reactant System | Catalyst/Nucleophile | Observation | Governing Factor | Source |
| Aryl Epoxides | Bulky Vitamin B12/Ni catalyst | Selective formation of linear alcohol | Steric hindrance from catalyst | acs.orgresearchgate.net |
| Epoxyalkylphosphonates | Primary and Secondary Amines | Formation of a single regioisomer | Nucleophilic attack at the unhindered side | frontiersin.org |
Stereoselectivity is also heavily influenced by steric factors. In the asymmetric synthesis of an oxaspiro[3.4]octan-5-one derivative, the stereochemical outcome is rationalized by a transition state model where steric repulsion between the substrate and a flexible n-butyl group on the catalyst directs the cyclization. nii.ac.jp Annulation reactions to form related azaspiro[3.4]octanes have also been shown to proceed with excellent diastereoselectivity. researchgate.net This high degree of stereocontrol, achieved by minimizing steric clashes in the transition state, is a key feature in the chemistry of spirocyclic systems.
The intricate computational analyses required to fulfill the user's request—including Density Functional Theory (DFT) for structural optimization, analysis of electron density, transition state modeling, and intrinsic reaction coordinate analysis—are highly specific to the molecule and must be based on peer-reviewed scientific research. Without such foundational studies, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.
Therefore, the requested article on the "Computational and Theoretical Chemistry Studies of this compound" cannot be produced at this time due to the absence of the necessary scientific literature.
In Silico Studies on Reaction Mechanisms and Kinetics.
Assessment of Solvent Effects on Reaction Pathways via Molecular Dynamics
Molecular dynamics (MD) simulations are a important computational method for investigating the influence of the solvent environment on chemical reaction pathways. easychair.org For a molecule like this compound, the solvent can play a crucial role in the kinetics and thermodynamics of its reactions, such as N-alkylation, acylation, or its participation in ring-opening reactions.
MD simulations can model the explicit interactions between the amine group of this compound and surrounding solvent molecules. By calculating the potential of mean force (PMF) along a defined reaction coordinate, the free energy barrier of a reaction can be determined in different solvents. For instance, the protonation state of the amine is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. Ab initio MD simulations have been successfully employed to study the deprotonation of aqueous carbamate (B1207046) zwitterions, revealing the role of bulk water in proton transfer pathways. researchgate.net Similar approaches could elucidate the role of water or other protic solvents in mediating reactions involving the amine group of this compound.
The choice of solvent can also influence the conformational preferences of the molecule, which in turn can affect its reactivity. A hypothetical MD study could compare the reaction pathway of this compound with an electrophile in a polar protic solvent (e.g., water), a polar aprotic solvent (e.g., dimethyl sulfoxide), and a nonpolar solvent (e.g., toluene). The results of such a study could be tabulated to compare activation energies and reaction rates, as shown in the hypothetical data below.
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) | Relative Reaction Rate |
| Water | 78.4 | 15.2 | 1.00 |
| Dimethyl Sulfoxide | 46.7 | 18.5 | 0.25 |
| Toluene | 2.4 | 25.1 | 0.01 |
Such a study would provide valuable insights into the optimal solvent conditions for synthetic transformations or for understanding its behavior in a biological medium.
Application of Molecular Dynamics Simulations for Dynamic Structural Behavior
The rigid spirocyclic core of this compound limits its conformational flexibility, yet it still possesses dynamic behavior that is crucial for its interactions with other molecules, such as biological receptors. Molecular dynamics simulations are well-suited to explore the conformational landscape and dynamic properties of such molecules. rsc.org
A comprehensive conformational analysis of this compound can be performed using MD simulations. rsc.org By simulating the molecule over a sufficient timescale, the various accessible conformations and the transitions between them can be identified. Principal component analysis (PCA) of the MD trajectory can then be used to identify the dominant modes of motion and characterize the essential dynamics of the molecule. nih.gov This can reveal, for example, the puckering of the cyclopentane and oxetane rings and the orientation of the amine substituent.
The results of a conformational analysis could identify several low-energy conformers. The relative populations and transition barriers between these conformers are critical for understanding how the molecule might adapt its shape upon binding to a target.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C5-N-H) | Ring Pucker (Cyclopentane) |
| 1 (Equatorial-like) | 0.00 | 175° | Twist |
| 2 (Axial-like) | 1.25 | 65° | Envelope |
| 3 | 2.50 | -70° | Twist |
Furthermore, MD simulations can provide information on the intramolecular hydrogen bonding possibilities and the solvation structure around the molecule, which are key determinants of its physical and biological properties.
Ligand Design Principles and Quantitative Structure-Activity Relationships (QSAR) for Structural Optimization
The unique three-dimensional structure of this compound makes it an interesting scaffold for ligand design. Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in optimizing such a scaffold to enhance its binding affinity and selectivity for a specific biological target. researchgate.net
A QSAR model correlates the biological activity of a series of compounds with their physicochemical properties or structural descriptors. tiu.edu.iq For derivatives of this compound, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.
For instance, a hypothetical CoMFA study on a series of N-substituted derivatives of this compound targeting a G-protein coupled receptor might reveal that a bulky, hydrophobic substituent on the amine is beneficial for activity, while an electropositive potential near the oxetane oxygen is detrimental. These insights provide rational guidance for the design of new, more potent analogues. A 5D-QSAR study on spirocyclic sigma1 receptor ligands has demonstrated the utility of this approach in understanding the requirements for binding of spirocyclic piperidines. nih.gov
The general principles of ligand design would suggest that the rigid spirocyclic core of this compound can serve to orient key functional groups in a precise geometry for optimal interaction with a binding site. The amine group can act as a hydrogen bond donor or acceptor, or as a basic center for salt bridge formation. The oxetane oxygen can also participate in hydrogen bonding. Modifications to the cyclopentane ring could be explored to modulate lipophilicity and to introduce additional interaction points.
A hypothetical QSAR data table for a series of analogues could look as follows:
| Compound | Substitution (R) on Amine | LogP | pIC50 |
| This compound | -H | 1.2 | 5.5 |
| Analogue 1 | -CH3 | 1.6 | 6.1 |
| Analogue 2 | -CH2Ph | 3.5 | 7.8 |
| Analogue 3 | -C(O)Ph | 3.1 | 6.5 |
This data would be used to build a predictive QSAR model to guide further synthetic efforts.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Incorporation of the 1-Oxaspiro[3.4]octan-3-amine Scaffold into Complex Molecular Architectures
The this compound motif serves as a versatile starting point for constructing more intricate molecules. The primary amine provides a nucleophilic handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the straightforward attachment of the oxaspiro[3.4]octane core to other cyclic or acyclic structures, enabling the synthesis of complex molecules with precisely controlled spatial arrangements. The inherent rigidity of the spirocyclic system helps to lock the conformation of the substituent introduced at the amine, which is a desirable trait in drug design for optimizing binding to biological targets. While direct examples for this compound are emerging, the principle is well-established with analogous spirocyclic systems, such as azaspiro[3.4]octanes, which are used to generate multifunctional modules for drug discovery. researchgate.net
Design and Synthesis of Diverse Derivatives for Chemical Library Development
The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The this compound scaffold is an ideal starting point for creating such libraries due to its facile derivatization. The amine functionality can be acylated with a vast array of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reacted with isocyanates and isothiocyanates to produce ureas and thioureas, respectively. This systematic modification allows for the generation of a large number of structurally related compounds, where the core spirocyclic structure is maintained while the peripheral chemical groups are varied. This approach facilitates the exploration of structure-activity relationships (SAR). The synthesis of analogous 2,5-dioxaspiro[3.4]octane derivatives, including amines and bromides, from a common alcohol precursor highlights the versatility of these spirocyclic systems in generating diverse building blocks for chemical libraries. nuph.edu.uanuph.edu.ua
Table 1: Potential Derivative Classes from this compound
| Reactant Class | Linkage Formed | Derivative Class |
|---|---|---|
| Carboxylic Acids / Acyl Chlorides | Amide | Amides |
| Sulfonyl Chlorides | Sulfonamide | Sulfonamides |
| Aldehydes / Ketones (reductive amination) | Amine | Secondary/Tertiary Amines |
| Isocyanates | Urea | Ureas |
| Isothiocyanates | Thiourea | Thioureas |
Application in Diversification Strategies for Lead Compound Generation in Chemical Research
In the quest for new therapeutic agents, the generation of lead compounds with novel mechanisms of action is critical. Diversification of molecular scaffolds is a key strategy in this endeavor. The this compound core can be employed in diversity-oriented synthesis to produce a collection of compounds that explore a wide region of chemical space. For instance, the amine can be used as an anchor point to introduce various pharmacophores or functional groups that can interact with different biological targets. This strategy has been successfully applied using a related 2,6-diazaspiro[3.4]octane building block to develop a potent antitubercular lead compound, demonstrating the power of spirocyclic scaffolds in generating novel and highly active molecules. mdpi.com The unique 3D shape conferred by the spiro-oxetane moiety can lead to compounds with improved selectivity and potency compared to more traditional, "flat" aromatic structures. researchgate.net
Utilization in the Construction of Multifunctional Organic Scaffolds
Multifunctional scaffolds are molecules that possess multiple points for chemical modification, allowing for the creation of complex and tailored structures. The this compound framework can be elaborated into such a scaffold. While the primary amine is the most obvious point of diversification, the cyclopentane (B165970) ring can also be functionalized, for example, through C-H activation or by starting with a pre-functionalized cyclopentanone (B42830) in the synthesis of the spirocycle. This allows for the introduction of orthogonal functional groups that can be modified independently, leading to highly complex and diverse molecular architectures. Research on related azaspiro[3.4]octanes has shown that sequential functionalization of multiple amine groups within a spirocyclic scaffold is a viable strategy for producing diverse compound libraries. researchgate.net
Strategic Advantages of the Oxaspiro[3.4]octan-amine Core in Novel Scaffold Design
The use of the this compound core in scaffold design offers several strategic advantages that are highly sought after in medicinal chemistry. researchgate.net
Three-Dimensionality : The spirocyclic nature of the core moves away from the "flatland" of traditional aromatic compounds, providing access to novel regions of chemical space and potentially improving target binding and selectivity. researchgate.net
Structural Rigidity : The fused ring system restricts conformational flexibility. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Improved Physicochemical Properties : The incorporation of sp³-rich centers, like the spiro-carbon, is often associated with improved solubility, metabolic stability, and other desirable drug-like properties compared to sp²-rich flat molecules. researchgate.net
Novelty and Intellectual Property : As a less explored scaffold, derivatives of this compound offer opportunities to create novel chemical entities with strong intellectual property positions.
Table 2: Comparison of Scaffold Properties
| Feature | Aromatic Scaffolds | Oxaspiro[3.4]octan-amine Scaffold |
|---|---|---|
| Geometry | Planar (2D) | Three-Dimensional (3D) |
| sp³ Carbon Content | Low | High |
| Conformational Flexibility | Low (in the ring) | Low (rigid) |
| Chemical Space | Heavily explored | Underexplored |
| Associated Properties | Potential for poor solubility | Often improved solubility and metabolic stability researchgate.net |
Future Directions and Emerging Challenges in 1 Oxaspiro 3.4 Octan 3 Amine Research
Development of Novel and Highly Efficient Synthetic Routes
A primary challenge in the field is the development of versatile and efficient methods for constructing the strained spirocyclic oxetane (B1205548) core. Current research is moving beyond traditional methods toward more sophisticated and atom-economical strategies. Key future directions include the refinement of existing reactions and the discovery of entirely new synthetic pathways.
Notable synthetic strategies that are ripe for further development include:
Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition of a ketone and an alkene is a direct method for forming the oxetane ring. bohrium.com Future work will likely focus on improving the diastereoselectivity and expanding the substrate scope, particularly for less reactive cyclic ketones. bohrium.com A telescoped three-step sequence has been developed to create functionalized spirocyclic oxetanes, which represents a significant advancement. bohrium.com
Williamson Etherification : Intramolecular cyclization remains a common strategy for synthesizing spirocyclic oxetanes. acs.org The efficiency of this method often depends on the precursors, and developing novel routes to these precursors is an ongoing challenge. acs.org
Metal-Catalyzed Reactions : Recent advancements have demonstrated the utility of transition metal catalysis. For instance, cobalt(III)-catalyzed cascade C-H activation and carboamidation of alkynes provides a one-step synthesis of oxa-spirocyclic compounds. nih.gov Further exploration of different metal catalysts and reaction conditions could lead to even more efficient and selective syntheses.
[3+2] Cycloaddition Reactions : While more commonly applied to the synthesis of related azaspiro[3.4]octanes, the principles of cycloaddition could be adapted for oxaspirocycle synthesis, offering alternative pathways to these scaffolds. sioc-journal.cnresearchgate.net
| Synthetic Method | Description | Potential for Advancement | Reference |
|---|---|---|---|
| Paternò–Büchi Reaction | A photochemical [2+2] cycloaddition to form the oxetane ring directly. | Improving stereoselectivity and expanding substrate scope. | bohrium.com |
| Williamson Etherification | Intramolecular cyclization via an alkoxide and a leaving group. | Development of novel and efficient routes to precursors. | acs.org |
| Cobalt(III)-Catalyzed Cascade Reaction | A one-step synthesis using phenoxy acetamide (B32628) and alkynes via C-H activation. | Exploration of other metal catalysts and reaction conditions for broader applicability. | nih.gov |
| [3+2] Cycloaddition | Used for analogous azaspirocycles, this method could be adapted for oxaspirocycle synthesis. | Adapting conditions and starting materials for oxygen-containing rings. | sioc-journal.cnresearchgate.net |
Exploration of Uncharted Chemical Space within the Oxaspiro[3.4]octane Family
Spirocyclic scaffolds are recognized for their ability to introduce three-dimensionality into molecules, a desirable trait in drug discovery for improving target selectivity and physicochemical properties. researchgate.netbldpharm.com The oxaspiro[3.4]octane framework represents a significant area of "uncharted" chemical space with substantial potential for medicinal chemistry. researchgate.net
Future research in this area will focus on:
Scaffold Diversification : The synthesis of novel analogues by modifying the cyclopentane (B165970) ring or adding substituents to the oxetane moiety is a key objective. This includes the creation of new thia/oxa-azaspiro[3.4]octanes, which serve as multifunctional modules for drug discovery. researchgate.netresearchgate.net
Bioisosteric Replacement : Oxetanes are increasingly used as bioisosteres for less desirable functional groups like gem-dimethyl or carbonyl groups. acs.org Exploring the oxaspiro[3.4]octane core as a replacement for other common motifs in known drugs could lead to improved pharmacological profiles.
High Fsp3 Scaffolds : The fraction of sp3 hybridized carbons (Fsp3) is a key metric in drug design, with higher values often correlating with better clinical success. bldpharm.com The inherent three-dimensional and saturated nature of the oxaspiro[3.4]octane core makes it an excellent starting point for generating libraries of high-Fsp3 compounds. mdpi.com
Achieving Advanced Stereochemical Control in Complex Derivatives
As more complex derivatives of the oxaspiro[3.4]octane family are synthesized, controlling the stereochemistry of the resulting molecules becomes a critical challenge. The creation of specific stereoisomers is often essential for biological activity and can be a formidable synthetic hurdle.
Emerging strategies to address this challenge include:
Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in key bond-forming steps is a powerful approach. This has been successfully applied in the synthesis of other spirocycles, such as spiro-epoxyoxindoles, using hydrogen bonding ligands. rsc.org
Domino Reactions : Multi-step, one-pot reactions can establish multiple stereocenters in a single transformation. The development of domino reactions tailored for the oxaspiro[3.4]octane core could provide efficient access to complex, stereochemically defined molecules. rsc.org
Substrate Control : Designing precursors with inherent stereochemical information that can be transferred during the cyclization process is another important strategy. This has been demonstrated in the stereoselective synthesis of highly substituted oxetanes through intramolecular Michael additions. rsc.org
| Strategy | Description | Applicability to Oxaspiro[3.4]octanes |
|---|---|---|
| Asymmetric Catalysis | Employment of chiral catalysts to favor the formation of one enantiomer over the other. | Can be applied to key cyclization or functionalization steps. |
| Domino Reactions | Sequential reactions in a single pot that can create multiple stereocenters with high control. | Highly efficient for building molecular complexity in a single operation. |
| Substrate-Controlled Synthesis | Utilizing the existing stereochemistry of a starting material to direct the stereochemical outcome of subsequent reactions. | Effective when chiral starting materials are readily available. |
Integration of Machine Learning and Artificial Intelligence for Design and Synthetic Prediction
The complexity of synthesizing novel spirocyclic compounds makes this area particularly well-suited for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how chemists design and execute synthetic routes. engineering.org.cn
Key applications of AI in this field include:
Retrosynthesis Prediction : AI-driven platforms can analyze a target molecule, such as a derivative of 1-Oxaspiro[3.4]octan-3-amine, and propose multiple synthetic pathways by recursively breaking it down into simpler, commercially available starting materials. engineering.org.cn This process, which once relied heavily on human expertise, can now be automated. kyoto-u.ac.jp
Reaction Outcome Prediction : ML models trained on vast reaction databases can predict the most likely products and yields for a given set of reactants and conditions. This can help chemists to prioritize experiments and avoid unproductive synthetic routes.
Novel Scaffold Design : Generative AI models can design new molecules with desired properties, potentially leading to the discovery of novel oxaspiro[3.4]octane derivatives with enhanced biological activity or improved physicochemical characteristics.
Prospects for Advanced Applications in Future Chemical Methodologies
The unique structural features of the oxaspiro[3.4]octane scaffold open up possibilities for its use in a variety of advanced chemical applications beyond medicinal chemistry. The inherent strain of the oxetane ring can be harnessed for ring-opening reactions, providing access to other complex molecular architectures.
Future prospects include:
Building Blocks for Complex Synthesis : The oxaspiro[3.4]octane core can serve as a rigid, three-dimensional building block for the synthesis of more complex natural products or materials.
Ligands in Catalysis : The introduction of coordinating groups onto the oxaspiro[3.4]octane framework could lead to the development of novel chiral ligands for asymmetric catalysis. The rigid conformation of the spirocycle could impart high levels of stereocontrol in catalytic transformations.
Probes for Chemical Biology : Functionalized oxaspiro[3.4]octanes could be developed as chemical probes to study biological processes, with the spirocyclic core providing a unique and recognizable tag.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-Oxaspiro[3.4]octan-3-amine?
- Methodological Answer : Synthesis typically involves spirocyclic precursors such as 1-Oxaspiro[3.4]octan-3-one, which can be functionalized via reductive amination. For example, anhydrous tetrahydrofuran (THF) and 2,3-dihydrofuran are common starting materials for spirocyclic ketones, followed by reaction with ammonia or methylamine under catalytic hydrogenation . Alkylation agents (e.g., methyl iodide) may introduce substituents, as seen in analogous spirocyclic amines like 3-ethoxy-N-methylspiro[3.4]octan-1-amine .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization relies on a combination of NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, the bicyclo[3.2.1]octane scaffold in related compounds is confirmed via NOESY experiments to resolve spatial proximity of protons, while X-ray analysis provides definitive stereochemical assignments .
Q. What are the key reactivity patterns of this compound?
- Methodological Answer : The amine group participates in nucleophilic substitution and acylation reactions. Oxidative stability can be tested using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), while reductive conditions (e.g., LiAlH₄) may reduce adjacent carbonyl groups. Comparative studies with 1-oxaspiro[3.3]heptan-3-amine highlight differences in ring strain and reactivity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed C–N coupling) can induce enantioselectivity. For example, enantiopure bicyclo[3.2.1]octan-3-amine derivatives are synthesized using chiral ligands like BINAP, with enantiomeric excess (ee) verified via chiral HPLC or polarimetry .
Q. What computational models predict the biological activity of this compound?
- Methodological Answer : Density functional theory (DFT) calculates molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs) to predict binding affinities. Molecular docking against serotonin receptors (e.g., 5-HT1A) or NK1 receptors, as demonstrated for 8-methyl-8-azabicyclo[3.2.1]octan-3-amine, identifies potential pharmacological targets .
Q. How do researchers address contradictory data in stereochemical assignments?
- Methodological Answer : Conflicting NMR and computational results are resolved via X-ray crystallography or rotational spectroscopy. For example, discrepancies in bicyclo[3.2.1]octane derivatives are clarified by comparing experimental NOE correlations with DFT-optimized geometries .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Co-solvents like DMSO or cyclodextrin inclusion complexes enhance dissolution. Mass-molarity calculators (as referenced in spirocyclic ketone studies) determine optimal concentrations for biological testing .
Q. How are biological targets of this compound identified?
- Methodological Answer : Radioligand binding assays (e.g., ³H-labeled substance P for NK1 receptors) and functional cAMP assays screen for receptor modulation. In vivo models, such as substance P-induced salivation in rats, validate activity, as shown for CP-96,345, a structurally related NK1 antagonist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
